

Application Notes and Protocols for ICG-Amine Fluorescence Microscopy

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Compound of Interest

Compound Name: ICG-amine

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical imaging. Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples. Amine-reactive derivatives of ICG can be covalently conjugated to primary amines on proteins, such as antibodies, enabling targeted fluorescent labeling of specific cellular components. This application note provides detailed protocols and recommended settings for fluorescence microscopy of samples labeled with **ICG-amine** conjugates.

Spectral Properties of ICG

ICG exhibits a maximum excitation peak at approximately 789 nm and a maximum emission peak around 813 nm.^[1] These spectral characteristics necessitate the use of a fluorescence microscope equipped with a light source and filter sets optimized for the NIR range.

Microscope Configuration

Successful imaging of **ICG-amine** conjugates requires a fluorescence microscope equipped with appropriate filter sets to isolate the excitation and emission signals effectively. High-transmission bandpass filters and a suitable dichroic mirror are crucial for maximizing signal collection and minimizing background noise.

Recommended Filter Sets

Several commercially available filter sets are specifically designed for ICG imaging. The ideal filter set will have a high transmission for both the excitation and emission wavelengths of ICG while providing deep blocking of unwanted light.

Component	Wavelength (nm)	Vendor Example 1	Vendor Example 2	Vendor Example 3
Excitation Filter	769/41	FF01-769/41[2]	748 - 789[3][4]	ET775/50x[5]
Dichroic Mirror	801	FF801-Di02[2]	801.00 (Cut-On) [3][4]	T810lpxr
Emission Filter	832/37	FF01-832/37[2]	814 - 851[3][4]	ET845/55m[5]

Experimental Protocols

Protocol 1: Conjugation of ICG-Amine to an Antibody

This protocol describes the general procedure for labeling a primary antibody with an amine-reactive ICG derivative.

Materials:

- Antibody of interest (at >2 mg/mL in an amine-free buffer like PBS)
- Amine-reactive ICG (e.g., ICG-NHS ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- **Prepare Antibody Solution:** Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.
- **Prepare ICG Stock Solution:** Dissolve the amine-reactive ICG in DMSO to a concentration of 10-20 mM. This solution should be prepared fresh.
- **Conjugation Reaction:** Add the ICG stock solution to the antibody solution at a molar ratio of approximately 10:1 (ICG:antibody). Gently mix and incubate for 30-60 minutes at room temperature, protected from light.
- **Purification:** Remove unconjugated ICG by running the reaction mixture through a Sephadex G-25 column equilibrated with PBS.
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining fixed and permeabilized adherent cells with an ICG-conjugated primary antibody.

Materials:

- Cells grown on coverslips
- PBS
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- ICG-conjugated primary antibody
- Antifade mounting medium

Procedure:

- **Cell Culture:** Plate cells on coverslips and grow to the desired confluency.
- **Fixation:** Aspirate the culture medium, rinse with PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Incubate the cells with permeabilization buffer for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the ICG-conjugated primary antibody in blocking buffer to the optimal concentration (typically 1-10 $\mu\text{g/mL}$, but should be empirically determined). Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Image the slides using a fluorescence microscope equipped with an appropriate ICG filter set.

Image Acquisition and Analysis

Image Acquisition:

- **Light Source:** Use a light source with sufficient power in the NIR range (e.g., a xenon arc lamp or a laser line at $\sim 780\text{ nm}$).
- **Exposure Time:** Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. This will depend on the brightness of the sample and the sensitivity of the camera.
- **Detector:** A camera with good sensitivity in the NIR region is recommended.

- Photobleaching Mitigation: ICG is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time. The use of an antifade mounting medium is also highly recommended.

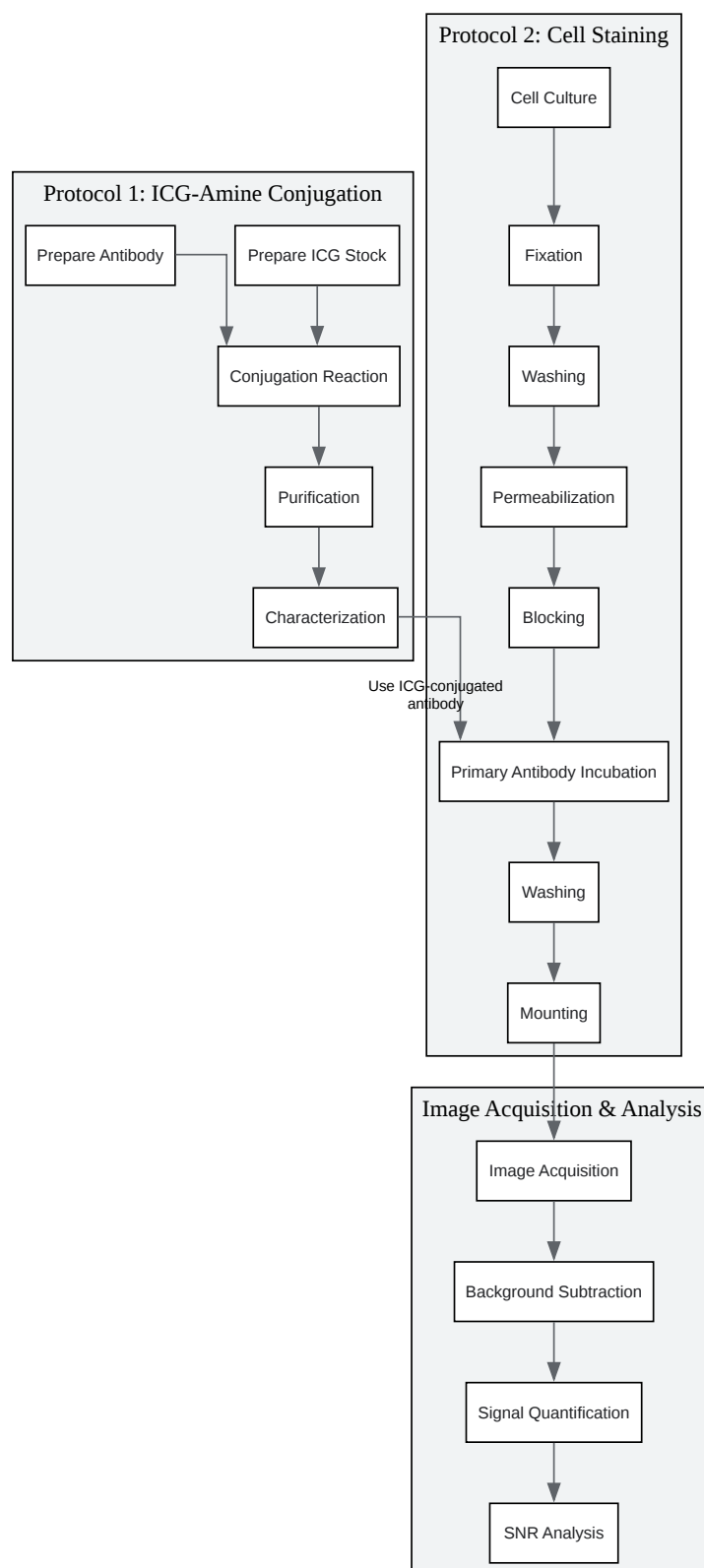
Quantitative Analysis:

- Background Subtraction: Correct for background fluorescence by subtracting the average intensity of a region of interest with no specific staining from the entire image.
- Signal Quantification: Measure the mean fluorescence intensity of the specifically stained regions.
- Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean signal intensity by the standard deviation of the background intensity. A higher SNR indicates a better quality image.

Troubleshooting

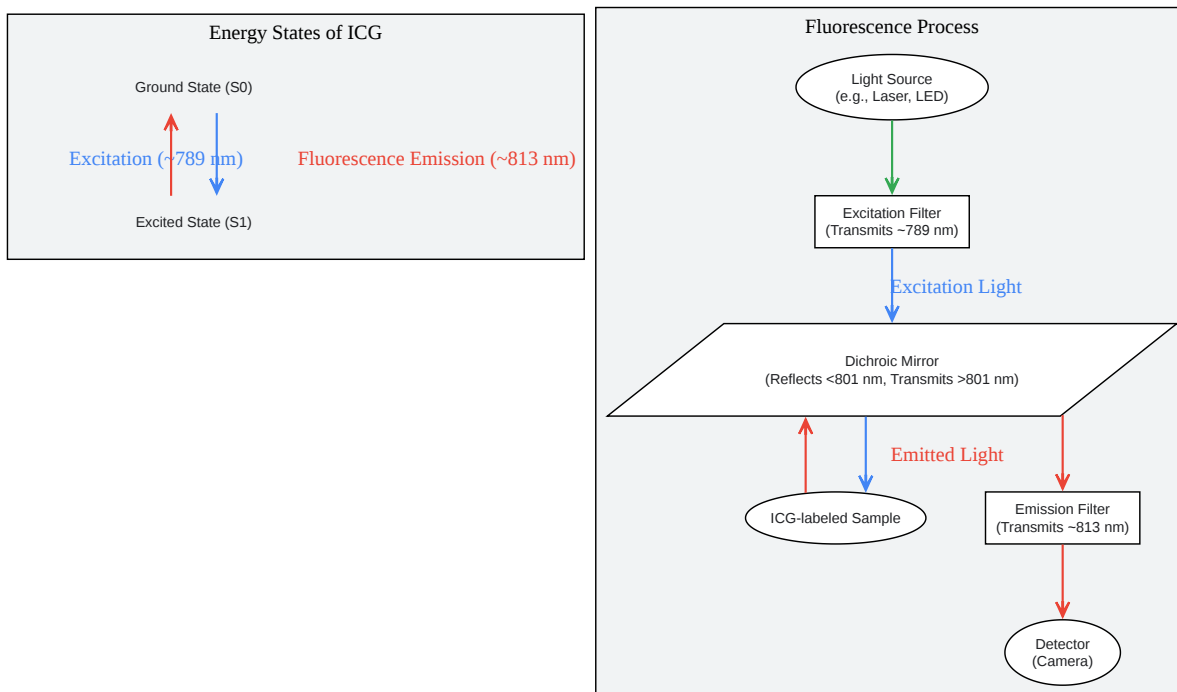
Problem	Possible Cause	Solution
Weak or No Signal	Suboptimal antibody concentration.	Perform a titration to determine the optimal antibody concentration.
Inefficient ICG conjugation.	Verify the degree of labeling of the antibody conjugate.	
Microscope settings not optimized.	Ensure the correct filter set is in use and increase exposure time or light source intensity (while being mindful of photobleaching).	
High Background	Non-specific antibody binding.	Increase the blocking time and/or add a detergent like Tween-20 to the wash buffers.
Excess unbound ICG conjugate.	Ensure thorough washing after the antibody incubation step.	
Rapid Photobleaching	High excitation light intensity.	Reduce the light source power and/or use a neutral density filter.
Long exposure times.	Use the shortest possible exposure time that provides an adequate signal.	
Absence of antifade reagent.	Use a commercially available antifade mounting medium.	

Visualizations



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Caption: Experimental workflow for **ICG-amine** fluorescence microscopy.



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Caption: Principle of ICG fluorescence excitation and emission.

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